Pan-PI3K Inhibition vs. Alpelisib
The target compound inhibits all four class I PI3K isoforms with sub-50 nM potency, delivering a balanced pan-PI3K profile. In contrast, the clinically approved PI3Kα inhibitor Alpelisib (BYL-719) shows a steep selectivity gradient, with >200-fold weaker activity against PI3Kβ and PI3Kδ [1]. For applications requiring concurrent suppression of multiple PI3K isoforms—such as probing PI3Kβ- or PI3Kδ-dependent compensatory signaling upon PI3Kα blockade—the target compound provides a single-agent solution, whereas Alpelisib would be inadequate against non-α isoforms.
| Evidence Dimension | PI3K isoform inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | PI3Kα = 5 nM; PI3Kβ = 27 nM; PI3Kγ = 14 nM; PI3Kδ = 7 nM (luminescence assay, baculovirus-expressed enzymes, L-α-phosphatidylinositol substrate) [1] |
| Comparator Or Baseline | Alpelisib (BYL-719): PI3Kα = 5 nM; PI3Kβ = 1,200 nM; PI3Kγ = 250 nM; PI3Kδ = 290 nM |
| Quantified Difference | Target vs. Alpelisib fold-selectivity: PI3Kβ ~44-fold more potent; PI3Kγ ~18-fold more potent; PI3Kδ ~41-fold more potent; PI3Kα equipotent |
| Conditions | Recombinant human class I PI3K catalytic subunits; baculovirus expression system; L-α-phosphatidylinositol substrate; luminescence readout (target); commercial vendor-reported IC₅₀ values (Alpelisib) |
Why This Matters
For screening cascades targeting PI3K-dependent tumor lines with compensatory isoform switching (e.g., PTEN-null models reliant on PI3Kβ), the target compound avoids the false-negative risk inherent to PI3Kα-selective probes.
- [1] BindingDB. BDBM50358208. PI3Kα IC₅₀ = 5 nM, PI3Kβ IC₅₀ = 27 nM, PI3Kγ IC₅₀ = 14 nM, PI3Kδ IC₅₀ = 7 nM (luminescence; entry 50016411). Curated by ChEMBL. View Source
